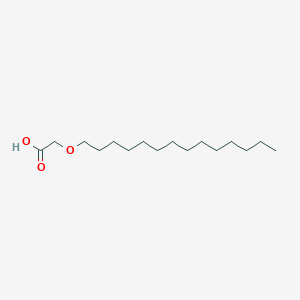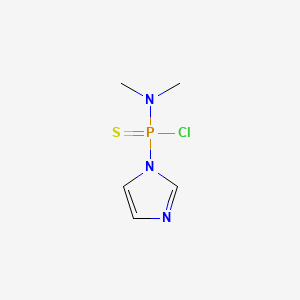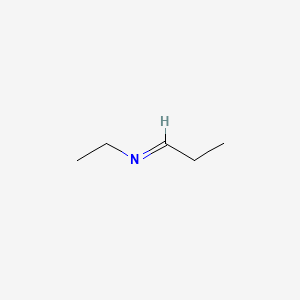
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride is a chemical compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound’s structure suggests it could be involved in interactions with biological systems, potentially serving as a pharmaceutical agent or a chemical intermediate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride typically involves multiple steps, including the formation of the piperidinoethylamine moiety and the attachment of the o-tolyloxy group. Common reagents might include piperidine, methylating agents, and o-tolyl derivatives. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, utilizing large reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
化学反応の分析
Types of Reactions
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.
科学的研究の応用
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a tool to study biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits pharmacological activity.
Industry: Use in the production of other chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, cellular assays, and in vivo studies.
類似化合物との比較
Similar Compounds
Similar compounds might include other piperidine derivatives, tolyloxy compounds, or amino alcohols. Examples could be:
- 1-(2-Piperidinoethyl)-2-methyl-3-(o-tolyloxy)propane
- 1-(Methyl(2-piperidinoethyl)amino)-2-propanol
- 3-(o-Tolyloxy)-2-propanol
Uniqueness
The uniqueness of 1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride would lie in its specific combination of functional groups and their spatial arrangement, which could confer unique chemical and biological properties.
特性
CAS番号 |
22820-36-6 |
|---|---|
分子式 |
C18H32Cl2N2O2 |
分子量 |
379.4 g/mol |
IUPAC名 |
1-(2-methylphenoxy)-3-[methyl(2-piperidin-1-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-16-8-4-5-9-18(16)22-15-17(21)14-19(2)12-13-20-10-6-3-7-11-20;;/h4-5,8-9,17,21H,3,6-7,10-15H2,1-2H3;2*1H |
InChIキー |
YHJXZBCRVQWVPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(CN(C)CCN2CCCCC2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)








